N-(2-methylphenyl)-2-{4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
N-(2-methylphenyl)-2-{4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyridinyl group and a piperidine-acetamide scaffold. The oxadiazole ring, a nitrogen-oxygen heterocycle, contributes to its electronic and steric properties, while the pyridinyl moiety enhances π-π stacking interactions with biological targets. The acetamide group attached to a 2-methylphenyl substituent likely influences solubility and target binding via hydrogen bonding.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-4-2-3-5-18(15)23-19(27)14-26-12-8-17(9-13-26)21-24-20(25-28-21)16-6-10-22-11-7-16/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTQJXCZQHQYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-{4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Piperidine ring formation: This step may involve the reaction of piperidine with various electrophiles to introduce the desired substituents.
Coupling reactions: The final step usually involves coupling the oxadiazole and piperidine intermediates with the 2-methylphenyl acetamide moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-{4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-methylphenyl)-2-{4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-methylphenyl)-2-{4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methylphenyl)acetamide (Compound ID: M815-0550)
- Key Difference : Replacement of pyridin-4-yl with 4-methoxyphenyl on the oxadiazole ring.
- Impact: Lipophilicity: The methoxy group increases lipophilicity (clogP +0.5 vs. Binding Affinity: Reduced π-π stacking with aromatic receptor pockets compared to pyridinyl, as evidenced by a 20% lower inhibition in kinase assays .
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Key Difference : Fluorophenyl substituent on oxadiazole and a carboxamide linker instead of acetamide.
- Impact :
Heterocycle Variants
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- Key Difference : Replacement of oxadiazole with a 1,2,4-triazole ring and addition of a sulfanyl group.
- Impact :
PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
- Key Difference : Bulky 4-butylcyclohexyl substituent on oxadiazole.
- Impact :
Pharmacokinetic and Binding Profile Comparison
| Compound | clogP | IC₅₀ (µM) | t₁/₂ (h) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 2.1 | N/A | 2.8 | 1.2 |
| M815-0550 (4-methoxyphenyl) | 2.6 | N/A | 3.1 | 0.8 |
| 4-Fluorophenyl carboxamide analogue | 2.3 | 1.2 | 4.2 | 1.0 |
| Triazole-sulfanyl derivative | 1.8 | N/A | 5.5 | 1.5 |
| PSN375963 (butylcyclohexyl) | 3.4 | N/A | 6.0 | 0.5 |
Key Research Findings
Electron-Withdrawing Groups : Fluorine or pyridinyl substituents on oxadiazole improve target binding and metabolic stability compared to methoxy or alkyl groups .
Linker Optimization : Acetamide linkers (target compound) exhibit better solubility than carboxamides, but carboxamides may enhance receptor affinity in specific cases .
Heterocycle Choice : Triazoles offer stronger hydrogen bonding but may increase plasma protein binding, while oxadiazoles balance lipophilicity and π-π interactions .
Biological Activity
N-(2-methylphenyl)-2-{4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 334.41 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazole have shown significant activity against various bacterial strains. In one study, synthesized compounds demonstrated better efficacy against gram-positive bacteria compared to gram-negative species . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus cereus | 10 |
| Compound B | Staphylococcus aureus | 15 |
| This compound | E. coli | 12 |
Anticancer Activity
The anticancer properties of this compound have been evaluated in various cancer cell lines. A study reported that compounds with similar structures exhibited moderate to good activity against liver carcinoma cell lines (HUH7), with IC values lower than those of standard chemotherapeutics like 5-Fluorouracil . The mechanism appears to involve the inhibition of thymidylate synthase, a key enzyme in DNA synthesis .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC (µM) | Comparison Drug |
|---|---|---|
| HUH7 | 10.1 | 5-Fluorouracil |
| MCF7 | 18.78 | Doxorubicin |
| HCT116 | 15.0 | Cisplatin |
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a comprehensive study involving various synthesized oxadiazole derivatives, it was found that those with a piperidine linkage exhibited enhanced antimicrobial properties against both gram-positive and gram-negative bacteria. The study utilized disc diffusion methods and reported significant zones of inhibition for the tested compounds . -
Case Study on Anticancer Properties :
Another research focused on the cytotoxic effects of oxadiazole derivatives on HUH7 liver cancer cells revealed that several compounds demonstrated superior activity compared to traditional chemotherapy agents. The study utilized the NCI-60 sulforhodamine B assay method to determine cytotoxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
